molecular formula C20H13N3O3S B2535303 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide CAS No. 312727-56-3

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2535303
CAS No.: 312727-56-3
M. Wt: 375.4
InChI Key: VJSFILHSXAPWOA-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a synthetic small molecule featuring a thiazole core strategically substituted with a naphthalen-2-yl group and functionalized with a 2-nitrobenzamide moiety. This molecular architecture is designed for interdisciplinary chemical and biological research, particularly in the field of oncology and receptor modulation. The planar, bulky naphthalene system is a key structural feature known to facilitate interaction with biological macromolecules . Thiazole-naphthalene hybrid compounds have demonstrated significant potential in anticancer research. Studies on structurally analogous naphthyl-thiazole derivatives have shown that the incorporation of a planar naphthalene nucleus can enhance DNA binding through intercalation, leading to the observed anticancer efficacy in various human cancer cell lines, including hepatocyte carcinoma (HepG2), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) . The mechanism of action for such compounds often involves DNA binding as a primary pathway, with the planar aromatic system intercalating between DNA base pairs, which can disrupt replication and transcription, ultimately triggering apoptotic pathways in cancer cells . Furthermore, the N-(thiazol-2-yl)benzamide pharmacophore is a recognized scaffold in receptor pharmacology. Research on similar analogs has identified this core structure as a basis for developing selective antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators that inhibit channel activity in a state-dependent manner . The nitro group on the benzamide ring contributes to the electron-deficient nature of the system and is a common feature in compounds investigated for various bioactivities, including as inhibitors of enzymes like monoamine oxidase . This combination of features makes this compound a versatile candidate for researchers exploring structure-activity relationships in drug discovery, particularly for developing novel anticancer agents or selective receptor modulators. Researchers can utilize this compound as a building block for further synthetic modification or as a pharmacological tool to probe biological mechanisms. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(16-7-3-4-8-18(16)23(25)26)22-20-21-17(12-27-20)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFILHSXAPWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The conversion of 2-nitrobenzoic acid to its acid chloride follows established protocols for aromatic carboxylic acid activation:

Procedure:

  • Dissolve 2-nitrobenzoic acid (5.0 g, 29.9 mmol) in ethylene dichloride (EDC, 50 mL)
  • Add thionyl chloride (SOCl₂, 6.5 mL, 89.7 mmol) dropwise under nitrogen atmosphere
  • Reflux for 3 hours at 80°C
  • Remove excess SOCl₂ via rotary evaporation

Key Parameters:

  • Yield: 85-90% (4.8-5.1 g)
  • Purity: >95% by ¹H NMR
  • Critical Control Points: Strict moisture exclusion to prevent hydrolysis

Mechanistic Insight:
The reaction proceeds through a two-step nucleophilic acyl substitution:

  • SOCl₂ activates the carboxylic acid via intermediate chlorosulfite formation
  • Displacement by chloride ion generates the acid chloride with SO₂ and HCl byproducts

Synthesis of 4-(Naphthalen-2-yl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The thiazole core is constructed using the classical Hantzsch methodology:

Reaction Scheme:
1-(Naphthalen-2-yl)-2-bromoethan-1-one + Thiourea → 4-(Naphthalen-2-yl)thiazol-2-amine

Detailed Protocol:

  • Prepare 1-(naphthalen-2-yl)-2-bromoethan-1-one (5.0 g, 18.4 mmol) in ethanol (100 mL)
  • Add thiourea (1.4 g, 18.4 mmol) and heat at reflux for 6 hours
  • Cool to 0°C and filter the precipitated product
  • Recrystallize from ethanol/water (3:1)

Analytical Data:

  • Yield: 68-72% (2.9-3.1 g)
  • Melting Point: 189-191°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H), 7.85-7.91 (m, 3H), 7.45-7.53 (m, 3H), 6.74 (s, 1H)

Mechanistic Considerations:
The α-bromoketone undergoes nucleophilic attack by thiourea's sulfur atom, followed by cyclization and elimination of HBr to form the thiazole ring.

Amide Bond Formation

Coupling of Acid Chloride and Amine

The final step involves nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 4-(naphthalen-2-yl)thiazol-2-amine:

Optimized Procedure:

  • Dissolve 4-(naphthalen-2-yl)thiazol-2-amine (3.0 g, 12.3 mmol) in anhydrous THF (50 mL)
  • Add triethylamine (TEA, 1.7 mL, 12.3 mmol) under nitrogen
  • Slowly add 2-nitrobenzoyl chloride (2.3 g, 12.3 mmol) dissolved in THF (20 mL)
  • Stir at room temperature for 12 hours
  • Quench with 5% HCl (50 mL), extract with ethyl acetate (3×50 mL)
  • Dry over Na₂SO₄ and concentrate under reduced pressure
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1)

Performance Metrics:

  • Isolated Yield: 78-82% (4.1-4.3 g)
  • Purity: >98% by HPLC
  • Melting Point: 202-204°C

Spectroscopic Characterization:

Technique Key Data
¹H NMR (DMSO-d₆) δ 8.72 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.15-8.22 (m, 4H), 7.86-7.94 (m, 3H), 7.52-7.60 (m, 3H)
¹³C NMR δ 165.2 (C=O), 152.1 (C-NO₂), 142.3-126.4 (aromatic carbons)
HRMS (ESI+) m/z calc. for C₂₀H₁₄N₃O₃S [M+H]⁺: 376.0754, found: 376.0757

Process Optimization and Scale-Up Challenges

Critical factors influencing reaction efficiency:

  • Moisture Control: Both acid chloride formation and amidation steps require anhydrous conditions
  • Stoichiometry: 1:1 molar ratio of acid chloride to amine minimizes dimerization
  • Purification: Column chromatography essential for removing:
    • Unreacted starting materials
    • Hydrolysis byproducts
    • Regioisomeric impurities

Typical production scale yields:

Batch Size Isolated Yield Purity
10 g 75-78% 97-98%
100 g 70-72% 95-97%

Comparative Analysis of Synthetic Methodologies

Parameter Acid Chloride Route Transamidation Route
Reaction Time 12-14 hours 16-18 hours
Typical Yield 78-82% 60-65%
Byproduct Formation Minimal Significant
Scalability Excellent Moderate
Equipment Needs Standard High-temp reactors

Industrial Applications and Pharmacological Relevance

While the target compound itself remains under investigation, structural analogs demonstrate significant biological activity:

  • Ubiquitination Inhibition: Benzothiazole derivatives show promise in cancer therapeutics
  • Antidiabetic Potential: Nitrobenzamide scaffolds exhibit α-glucosidase inhibition
  • CNS Activity: Similar thiazole-containing compounds display blood-brain barrier permeability

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Reduction of the nitro group yields N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-aminobenzamide.

    Substitution: Electrophilic substitution on the aromatic rings can yield various halogenated derivatives.

Scientific Research Applications

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitrobenzamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. The thiazole and naphthalene moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name Thiazole Substituent Benzamide Substituent Key Functional Groups Reference
Target Compound 4-(Naphthalen-2-yl) 2-Nitro Nitro, naphthalene N/A
N-(4-(2-Pyridyl)thiazol-2-yl)benzamides 4-(2-Pyridyl) Varied (e.g., H, Cl, Br) Pyridyl, halogen
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide 4-(4-Bromophenyl) 4-(N,N-Dimethylsulfamoyl) Bromophenyl, sulfonamide
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-4-nitrobenzamide 4-(Benzo[d]thiazol-2-yl) 4-Nitro Benzothiazole, nitro
N-((1-Benzyl-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide 4-(6-Methoxybenzo[d]thiazol-2-yl) 2-Nitro Methoxy, benzothiazole

Key Observations :

  • The 2-nitro position on benzamide is conserved in antimicrobial-active analogs (e.g., ), suggesting a role in electron withdrawal and bioactivity .

Comparison :

  • The target compound may be synthesized via cyclization (as in ) or coupling reactions (e.g., amide bond formation) similar to and .
  • High yields (>80%) are achievable for nitrobenzamide-thiazole hybrids using optimized protocols .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP* Reference
N-(4-(p-Tolyl)thiazol-2-yl)acetamide derivatives 269–303 410–438 2.5–3.8
N-((1-Benzyl-triazol-5-yl)methyl)-2-nitrobenzamides 170–212 450–500 3.0–3.5
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-4-nitrobenzamide Not reported 395.4 ~3.2

Inferences :

  • Molecular weights of analogs (395–500 g/mol) align with drug-like properties, suggesting favorable pharmacokinetics for the target .

Key Trends :

  • Antimicrobial Activity : Nitrobenzamide-thiazole hybrids show potent activity against Gram-negative and fungal pathogens, attributed to nitro group’s electron-withdrawing effects .
  • Receptor Binding: Pyridyl substituents on thiazole enhance adenosine receptor affinity, whereas bulkier groups (e.g., naphthalene) may sterically hinder binding .

Biological Activity

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. The presence of the nitro group is particularly significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can bind covalently to biomolecules, leading to inhibition of enzyme activity. This mechanism is crucial for its potential applications in cancer therapy and antimicrobial treatments.

Biological Activities

  • Anticancer Activity
    • Research indicates that compounds with nitro groups often exhibit anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of nitrobenzamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Activity
    • Nitro-containing compounds are well-known for their antimicrobial properties. This compound has demonstrated efficacy against several bacterial strains. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage bacterial DNA, ultimately resulting in cell death .
  • Anti-inflammatory Properties
    • The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This activity is significant for conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of enzymes involved in cell proliferation
AntimicrobialFormation of toxic intermediates damaging DNA
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Study
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with a mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, showcasing its potential as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide, and how is purity validated?

  • Methodology : The compound can be synthesized via a coupling reaction between 2-amino-4-(naphthalen-2-yl)thiazole and 2-nitrobenzoyl chloride in a pyridine solvent. After overnight stirring, the crude product is purified using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from methanol. Purity is confirmed via TLC (Rf comparison) and HPLC (≥95% peak area). Structural validation employs 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm amide bond formation and nitro group presence .

Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?

  • Methodology : X-ray crystallography resolves the crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers). Vibrational modes of the nitro group (1520–1340 cm1^{-1}) and amide C=O (1680–1640 cm1^{-1}) are identified via IR. NMR assigns aromatic protons (δ 7.2–8.5 ppm) and thiazole/amide protons (δ 8.1–8.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Antimicrobial activity is assessed using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Antiparasitic potential is evaluated via enzyme inhibition assays targeting pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. IC50_{50} values are compared to nitazoxanide derivatives .

Advanced Research Questions

Q. How can computational approaches predict the binding mode of this compound to biological targets?

  • Methodology : Molecular docking (AutoDock Vina) models interactions with PFOR or adenosine receptors. Docking scores correlate with experimental IC50_{50} values. QSAR studies use descriptors like logP, polar surface area, and H-bond acceptors to optimize activity. MD simulations (AMBER) assess stability of ligand-target complexes over 100 ns .

Q. How can researchers address contradictions in reported biological efficacy across studies?

  • Methodology : Cross-validate assays under standardized conditions (e.g., pH, temperature, bacterial strain). Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) using LC-MS/MS. Evaluate off-target effects via kinase profiling or transcriptomic analysis. Contradictions in PFOR inhibition may arise from assay interference by nitro group redox activity .

Q. What structural modifications enhance the compound’s pharmacological profile?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzamide para-position to improve metabolic stability. Replace naphthalene with pyridyl groups (as in ) to modulate adenosine receptor affinity. SAR studies show that nitro group reduction to amine diminishes antiparasitic activity but enhances solubility .

Q. How does crystal packing influence the compound’s stability and solubility?

  • Methodology : Analyze X-ray data (e.g., CCDC entry from ) to identify intermolecular interactions (N–H⋯N, C–H⋯O). Solubility is measured in PBS (pH 7.4) and DMSO. Hydrophobic naphthalene-thiazole stacking reduces aqueous solubility but improves membrane permeability. Co-crystallization with cyclodextrins enhances dissolution rates .

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